N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound “N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” is a synthetic molecule featuring a benzodioxol group, a cyclopenta-fused pyrimidinone core, a pyridinylmethyl substituent, and a sulfanyl acetamide linkage. Key structural elements include:
- Benzodioxol moiety: Known for enhancing metabolic stability and membrane permeability.
- Pyrimidinone core: Implicated in binding ATP pockets of kinases or other enzymes.
- Pyridinylmethyl group: May contribute to solubility and π-π stacking interactions.
- Sulfanyl acetamide bridge: Likely influences conformational flexibility and hydrogen bonding.
Crystallographic studies using tools like SHELX have resolved similar compounds’ 3D structures, enabling precise analysis of puckering and conformational dynamics .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(24-15-4-5-18-19(10-15)30-13-29-18)12-31-21-16-2-1-3-17(16)26(22(28)25-21)11-14-6-8-23-9-7-14/h4-10H,1-3,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIZRJNZYUCUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Recent methodologies emphasize comparing compounds via physicochemical descriptors (e.g., molecular weight, logP, polar surface area) to predict bioavailability and target engagement . The table below illustrates a hypothetical comparison with analogs sharing structural motifs:
| Compound Name | Molecular Weight | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Binding Affinity (nM)* | Biological Activity (IC50)* |
|---|---|---|---|---|---|---|---|
| Target Compound | 500.5 | 3.2 | 90 | 2 | 8 | 10 | 5 nM (Enzyme X) |
| Compound A (Benzodioxol analog) | 480.4 | 2.8 | 85 | 2 | 7 | 15 | 8 nM (Enzyme X) |
| Compound B (Pyrimidinone core variant) | 510.3 | 3.5 | 100 | 3 | 9 | 5 | 2 nM (Enzyme X) |
*Hypothetical data for illustrative purposes.
Key Observations :
- Compound A : Reduced logP and TPSA suggest improved solubility but weaker binding affinity compared to the target compound.
- Compound B : Higher molecular weight and TPSA may limit permeability but enhance target affinity due to additional H-bond acceptors.
Molecular Docking and Target Interaction
Large-scale docking analyses, as proposed by Park et al. (2023), reveal that structural similarity correlates with shared target profiles . For example:
- The target compound’s pyrimidinone core shows strong binding to Enzyme X (hypothetical KD: 10 nM), comparable to Compound B.
- The benzodioxol group in Compound A may reduce steric hindrance but weaken π-π interactions with hydrophobic pockets.
Systems Pharmacology and Mechanism of Action (MOA)
Systems pharmacology models (e.g., BATMAN-TCM) predict overlapping MOAs for compounds with shared scaffolds :
- The target compound and Compound B likely inhibit Enzyme X via competitive binding.
- Compound A’s divergent logP and TPSA may shift its selectivity toward lipid-associated targets.
Research Implications and Limitations
- Limitations : Empirical data on the target compound’s pharmacokinetics and toxicity are lacking. Current insights rely on computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
